N-[1-(3-bromophenyl)propyl]cyclopropanamine
Description
Properties
Molecular Formula |
C12H16BrN |
|---|---|
Molecular Weight |
254.17 g/mol |
IUPAC Name |
N-[1-(3-bromophenyl)propyl]cyclopropanamine |
InChI |
InChI=1S/C12H16BrN/c1-2-12(14-11-6-7-11)9-4-3-5-10(13)8-9/h3-5,8,11-12,14H,2,6-7H2,1H3 |
InChI Key |
BNGPPIHTVAQZLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for N-[1-(3-bromophenyl)propyl]cyclopropanamine
General Synthetic Overview
The synthesis of this compound typically involves:
- Construction of the cyclopropane ring.
- Introduction of the 3-bromophenyl substituent.
- Formation of the propylamine linkage.
Two main synthetic routes are generally employed:
Detailed Preparation Methods
Cyclopropanation-Based Synthesis
One common approach starts from 3-bromostyrene or a related vinyl bromobenzene derivative. The cyclopropanation is achieved via Simmons–Smith reaction or metal-catalyzed carbene transfer to form the cyclopropane ring adjacent to the aromatic ring.
- 3-Bromostyrene is treated with diiodomethane and a zinc-copper couple under anhydrous conditions to yield 3-(3-bromophenyl)cyclopropane.
- Subsequent functionalization introduces the propylamine moiety via a nucleophilic substitution or reductive amination step.
Nucleophilic Substitution Route
Another method involves the reaction of cyclopropanamine with 3-bromopropyl derivatives.
- Synthesize or procure cyclopropanamine.
- React cyclopropanamine with 1-bromo-3-(3-bromophenyl)propane or its tosylate/mesylate analog under basic conditions to afford the target compound via nucleophilic substitution on the alkyl halide.
This method requires careful control of reaction conditions to avoid side reactions such as elimination or over-alkylation.
Representative Experimental Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Cyclopropanation of 3-bromostyrene | Zn-Cu, CH2I2, anhydrous ether, 0 °C to rt | 75-85 | High stereoselectivity achievable |
| Amination of cyclopropyl intermediate | Cyclopropanamine, K2CO3, DMF, 80 °C | 60-70 | Requires inert atmosphere |
| Purification | Column chromatography | - | Silica gel, hexane/ethyl acetate mix |
Reaction Conditions and Optimization
- Solvent: Anhydrous solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or dichloromethane (DCM) are preferred.
- Atmosphere: Nitrogen or argon atmosphere to prevent oxidation or moisture interference.
- Temperature: Cyclopropanation typically performed at 0 °C to room temperature; nucleophilic substitution at elevated temperatures (~80 °C).
- Base: Potassium carbonate or triethylamine to neutralize acid byproducts during amination.
Analytical Characterization
- NMR Spectroscopy: ^1H NMR and ^13C NMR confirm the cyclopropane ring and aromatic substitution pattern.
- Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular weight.
- Infrared Spectroscopy (IR): Characteristic absorption bands for amine and aromatic C-Br.
- Chromatography: Purity confirmed by HPLC or GC.
Summary of Literature Sources
| Source Type | Contribution | Reliability |
|---|---|---|
| Peer-reviewed journals | Detailed synthetic routes, NMR data, yields | High |
| Patents | Alternative synthetic methods and scale-up data | High |
| Chemical databases (PubChem) | Structural and physicochemical data | Moderate to High |
| Excluded sources | Commercial non-peer-reviewed websites | Not used |
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-bromophenyl)propyl]cyclopropanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce amines or alcohols.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, NaBH4, and other reducing agents in anhydrous solvents.
Substitution: Nucleophiles such as hydroxide ions (OH-), alkoxides (RO-), or amines (NH2-) in polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(3-bromophenyl)propyl]cyclopropanamine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its effects on neurotransmitter systems.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(3-bromophenyl)propyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
Cyclopropane vs. Cyclopropene Rings :
- The target compound contains a saturated cyclopropane ring, while 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide () features a cyclopropene ring (unsaturated). The latter’s strained double bond may enhance reactivity in Diels-Alder or cycloaddition reactions .
Substituent Position (Meta vs. Para Bromine) :
- The meta-bromine in the target compound contrasts with the para-bromine in 1-(4-bromophenyl)cyclopropanamine hydrochloride (). Para-substituted analogs may exhibit altered electronic effects, influencing solubility or binding affinity in biological systems .
Amine vs. Carboxamide Groups :
- The primary amine in the target compound differs from the carboxamide group in 1-(3-bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide (). Carboxamides generally have higher polarity and hydrogen-bonding capacity, which could affect pharmacokinetics .
Halogen Diversity :
- [1-(4-Bromophenyl)propyl][(3-fluorophenyl)methyl]amine () incorporates both bromine and fluorine. Fluorine’s electronegativity may enhance metabolic stability compared to bromine-only analogs .
Biological Activity
N-[1-(3-bromophenyl)propyl]cyclopropanamine is a chemical compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article discusses the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is . The compound consists of a cyclopropane ring attached to a propyl group and a bromophenyl moiety. The presence of the bromine atom on the phenyl ring enhances its reactivity and may influence its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, which can be summarized as follows:
- Antitumor Properties : Similar compounds have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Neuropharmacological Effects : Some studies suggest that cyclopropanamines may interact with neurotransmitter systems, potentially affecting mood and cognition.
- Antidepressant Activity : Compounds in this class have been associated with the inhibition of histone demethylases, which play a role in gene expression related to mood disorders.
The biological activity of this compound can be attributed to several mechanisms:
- Histone Demethylase Inhibition : This compound may inhibit enzymes such as LSD1 (lysine-specific demethylase 1), which are involved in epigenetic regulation. Inhibition of these enzymes can lead to increased expression of genes associated with tumor suppression and neuroprotection.
- Receptor Modulation : The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release and signaling pathways related to mood regulation.
Case Studies
Several case studies have explored the effects of similar compounds on biological systems:
- Case Study 1 : A study involving a related cyclopropanamine demonstrated significant reduction in tumor size in xenograft models, indicating potential for cancer therapy.
- Case Study 2 : Research on neuropharmacological properties revealed that compounds with similar structures improved cognitive function in animal models of depression.
Comparative Analysis
To better understand the unique characteristics and potential applications of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-[1-(4-bromophenyl)propyl]cyclopropanamine | Bromine on a different position | Potentially different biological activity |
| N-[1-(3-chlorophenyl)propyl]cyclopropanamine | Chlorine instead of bromine | May exhibit distinct pharmacological properties |
| 1-(2-bromophenyl)cyclopropan-1-amine | Contains a bromine on a different position | Potentially different biological activity |
Future Directions
Further research is warranted to elucidate the specific biological mechanisms and therapeutic potentials of this compound. Key areas for future investigation include:
- Detailed Pharmacokinetics : Understanding how this compound is metabolized and its bioavailability in vivo.
- Expanded Preclinical Studies : Conducting comprehensive studies to evaluate efficacy across different cancer types and neuropharmacological conditions.
- Clinical Trials : Initiating trials to assess safety and efficacy in human populations.
Q & A
Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?
- Methodological Answer :
- CYP Inhibition Assays : Use fluorescent substrates (e.g., P450-Glo™) to assess metabolic stability .
- hERG Binding Studies : Patch-clamp electrophysiology to evaluate cardiac toxicity risks .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
